5,6-Diphenyl-1,2,4-triazine-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol involves the condensation of appropriate precursors, with methodologies varying depending on desired substitutions and functional groups. Abdel-Rahman et al. (2015) provide a comprehensive review of the synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards electrophilic and nucleophilic reagents, highlighting the versatility of these compounds in synthetic chemistry (Abdel-Rahman, Makki, Ali, & Ibrahim, 2015).
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-1,2,4-triazine-3-thiol and its derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction. The work by Farrar et al. (2000) on the synthesis, tautomerism, and molecular structure of thiatriazine isomers provides insight into the structural aspects of similar compounds, emphasizing the role of X-ray diffraction in determining the molecular structure (Farrar, Patel, Kaszynski, & Young, 2000).
Chemical Reactions and Properties
Chemical reactions involving 5,6-Diphenyl-1,2,4-triazine-3-thiol are diverse, including nucleophilic substitutions, electrophilic additions, and complex formation with metals. Sakr et al. (2021) demonstrated the synthesis and characterization of novel bis(5,6-diphenyl-1,2,4-triazines), providing insights into the chemical reactivity and potential applications of these compounds (Sakr, Mohamed, Abou Kana, Elwahy, El-Daly, & El-Zeiny, 2021).
Physical Properties Analysis
The physical properties of 5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. The study by Rezaei and Fazlollahi (2013) on the solvatochromism and crystal structure of a related compound, 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione, highlights the importance of understanding these properties for designing functional materials (Rezaei & Fazlollahi, 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming complexes with metals, are essential for the practical application of 5,6-Diphenyl-1,2,4-triazine-3-thiol. Research by Machura et al. (2008) on the coordination studies of a closely related compound with Cu2+ cation provides valuable information on the chemical properties and potential applications of triazine derivatives in coordination chemistry (Machura, Świtlicka, Kruszyński, Mroziński, Kłak, & Kusz, 2008).
Scientific Research Applications
Anti-Inflammatory Applications
5,6-Diphenyl 1,2,4-triazine-3-thiol and its derivatives have been investigated for their anti-inflammatory properties. A study synthesized this compound from alpha-diketone benzyl and evaluated its derivatives for anti-inflammatory activity in albino rats. Notably, some of these derivatives exhibited significant anti-inflammatory effects, comparable to the standard phenylbutazone, with high ALD50 values (Saxena, Verma, Saxena, & Shanker, 1994).
Antitumor Activity
The compound has also shown promise in antitumor applications. New 1,2,4-triazine and their derived thioglycoside derivatives, synthesized from 5,6-diphenyl-1,2,4-triazine-3-thiol, have been evaluated for their antitumor activity, with some showing high inhibition activities (Nassar, 2013).
Pesticidal Activities
Research has also explored the compound's potential in the field of pesticides. A series of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines prepared from 5,6-diphenyl-1,2,4-triazine-3-thiol were tested for their pesticidal activities, showing potential in this domain (Gupta, Bhattacharya, Hajela, Shankar, & Ahmad, 1985).
Corrosion Inhibition
The triazine derivatives, including 5,6-diphenyl-1,2,4-triazine-3-thiol, have been studied for their corrosion inhibition properties. For instance, their efficiency in inhibiting mild steel corrosion in hydrochloric acid was examined, revealing significant inhibition efficiencies (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
Antibacterial Agents
Some derivatives of 5,6-diphenyl-1,2,4-triazine-3-thiol have been synthesized and evaluated as antibacterial agents. However, it's notable that not all synthesized compounds showed noteworthy antibacterial activity (El-Samii & El-feky, 1995).
Coordination Studies
Coordination studies involving 5,6-diphenyl-1,2,4-triazine and certain metal cations have been conducted, which are significant for understanding the compound's interaction with metals (Machura et al., 2008).
Blood Platelet Aggregation Inhibition
The compound has been studied for its inhibitory activity towards arachidonic acid-induced aggregation of rabbit blood platelets, indicating its potential therapeutic application in this area (Konno, Kokubo, Amano, Yoshida, Sagi, & Yamanaka, 1992).
Future Directions
properties
IUPAC Name |
5,6-diphenyl-2H-1,2,4-triazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHFZNRQCTMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56223-64-4 (ammonium salt) | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50190905 | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-1,2,4-triazine-3-thiol | |
CAS RN |
37469-24-2 | |
Record name | 3-Mercapto-5,6-diphenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37469-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37469-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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